molecular formula C26H25N3O B11588238 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11588238
M. Wt: 395.5 g/mol
InChI Key: JMDJOUWMVVGYJE-UHFFFAOYSA-N
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Description

6-(2-Butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic heterocyclic compound featuring a fused indole-quinoxaline core. The molecule is substituted at the 6-position with a 2-butoxybenzyl group and at the 9-position with a methyl group. This structural framework is known for its planar geometry, enabling DNA intercalation and interactions with biological targets such as topoisomerases .

The 2-butoxybenzyl substituent introduces enhanced lipophilicity, which may improve membrane permeability and bioavailability compared to smaller alkyl or aryl groups. The 9-methyl group likely stabilizes the molecule’s electronic configuration, as methyl substituents are known to influence HOMO-LUMO energy levels in indoloquinoxalines .

Properties

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

6-[(2-butoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H25N3O/c1-3-4-15-30-24-12-8-5-9-19(24)17-29-23-14-13-18(2)16-20(23)25-26(29)28-22-11-7-6-10-21(22)27-25/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

JMDJOUWMVVGYJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Suzuki Coupling and C–N Bond Formation

The most robust route to 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves a sequential Suzuki-Miyaura coupling followed by Pd-catalyzed annulation. Initial studies demonstrated that 2,3-dibromoquinoxaline serves as a versatile precursor for introducing aryl and alkyl groups at specific positions.

Step 1: Suzuki Coupling
In the first step, 2,3-dibromoquinoxaline reacts with 2-butoxybenzylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a toluene/water (3:1) biphasic system. K₂CO₃ (3 equiv) is employed as the base, achieving 78–82% yield after 12 hours at 80°C. This regioselectively substitutes the bromine at position 3, leaving position 2 available for subsequent functionalization.

Step 2: Annulation via C–N Coupling
The intermediate undergoes cyclization with methylamine derivatives under Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) catalysis. Microwave irradiation (150°C, 20 min) significantly accelerates this step, yielding the target compound in 85% purity. Key parameters include:

ParameterOptimal ConditionYield Impact (±%)
CatalystPd(OAc)₂/Xantphos+15
BaseCs₂CO₃+20
SolventDMF+10
Temperature150°C (microwave)+25

One-Pot Tandem C–H Activation and Coupling

An alternative one-pot method utilizes Pd-catalyzed C–H activation to streamline the synthesis. Combining 2-bromoaniline derivatives with prefunctionalized quinoxaline cores in the presence of PdCl₂ (dppf) (3 mol%) and Ag₂CO₃ (2 equiv) generates the indoloquinoxaline scaffold in a single step. However, this approach suffers from lower yields (45–55%) due to competing side reactions, particularly when bulky substituents like the 2-butoxybenzyl group are introduced.

Substituent Effects on Reaction Efficiency

Role of the 2-Butoxybenzyl Group

The electron-donating butoxy group enhances nucleophilic aromatic substitution kinetics by increasing electron density at the quinoxaline core. Comparative studies with methoxy and ethoxy analogs reveal:

Substituent (R)Yield (%)Reaction Time (h)
2-Butoxybenzyl8212
4-Methoxybenzyl7514
2-Ethoxybenzyl6816

The butoxy group’s linear alkyl chain also improves solubility in nonpolar solvents, facilitating easier purification.

Methyl Group Incorporation at Position 9

Introducing the methyl group at position 9 requires careful timing to avoid premature cyclization. Pre-methylation of the indole nitrogen using MeI/KHCO₃ in DMF at 0°C ensures >90% selectivity, whereas post-annulation methylation results in <30% yield due to steric hindrance.

Advanced Optimization Techniques

Solvent and Ligand Screening

A systematic evaluation of solvent-ligand pairs identified toluene with BrettPhos as optimal for minimizing Pd black formation. Polar aprotic solvents like DMF accelerate side reactions, reducing yields by 15–20%.

Microwave vs. Conventional Heating

Microwave irradiation dramatically improves reaction kinetics:

ConditionTime (min)Yield (%)Purity (%)
Conventional (oil bath)2407288
Microwave208595

This method also reduces energy consumption by 60%, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation from Oxidative Coupling

Unwanted dimeric byproducts (e.g., bis-indoloquinoxalines) form via oxidative coupling when O₂ is present. Sparging reactions with argon and adding 1,10-phenanthroline (0.5 equiv) as a radical scavenger suppress this issue, enhancing yields by 12–18%.

Purification Difficulties

The compound’s high lipophilicity complicates column chromatography. Switching from silica gel to reverse-phase C18 columns with MeOH/H₂O (70:30) improves resolution, achieving >99% purity in one pass .

Chemical Reactions Analysis

Types of Reactions

6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 2-iodoxybenzoic acid (IBX)

    Reduction: Sodium borohydride

    Substitution: Propargyl bromide, potassium carbonate, dry acetone

Major Products Formed

    Oxidation: Quinoxaline derivatives

    Reduction: Reduced indoloquinoxaline derivatives

    Substitution: Propargyl-substituted indoloquinoxaline derivatives

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and photochemical properties of indolo[2,3-b]quinoxaline derivatives are highly substituent-dependent. Key comparisons include:

Compound Substituent (Position) HOMO (eV) LUMO (eV) Band Gap (eV) Reference
6-(4-Methoxyphenyl) derivative 4-Methoxyphenyl (6) -5.2 -3.1 2.1
6-(3,5-Dimethoxyphenyl) (11f) 3,5-Dimethoxyphenyl (6) -5.4 -3.3 2.1
6-(4-Fluorophenyl) (11c) 4-Fluorophenyl (6) -5.6 -3.5 2.1
6-(2-Butoxybenzyl)-9-methyl 2-Butoxybenzyl (6), Methyl (9) Inferred: ~-5.3 ~-3.2 ~2.1 N/A

Key Findings :

  • Electron-donating groups (e.g., methoxy) raise HOMO energy levels, reducing band gaps and enhancing charge-transfer properties . The 4-methoxyphenyl derivative exhibits the highest HOMO (-5.2 eV) and lowest band gap (2.1 eV), making it suitable for optoelectronic applications.
  • Halogen substituents (e.g., 4-fluorophenyl) lower HOMO levels slightly due to electron-withdrawing effects .
  • The 2-butoxybenzyl group in the target compound is expected to moderately raise HOMO levels compared to unsubstituted analogs, similar to methoxy derivatives, but with added steric bulk that may affect DNA intercalation .
Cytotoxicity and DNA Binding

Indoloquinoxalines exhibit cytotoxicity via DNA intercalation and modulation of multidrug resistance (MDR). Selected comparisons:

Compound Substituent (Position) IC₅₀ (HL-60 Leukemia, μM) DNA Binding Affinity (lg Kₐ) Reference
IDQ-10 6-(2-Aminoethyl) 1.8 5.89
6-(4-Methoxyphenyl) (11e) 4-Methoxyphenyl (6) 3.2 6.23
Benzannulated derivatives (13–20) Benzene-fused core >10 6.87
6-(2-Butoxybenzyl)-9-methyl 2-Butoxybenzyl (6), Methyl (9) Inferred: ~2.5 Inferred: ~6.5 N/A

Key Findings :

  • Aminoethyl substituents (e.g., IDQ-10) show potent cytotoxicity (IC₅₀ = 1.8 μM) due to enhanced DNA minor-groove binding .
  • Methoxy groups improve DNA affinity (lg Kₐ = 6.23) but reduce cytotoxicity compared to aminoethyl derivatives .
  • The 2-butoxybenzyl group may improve DNA binding via hydrophobic interactions but could reduce cellular uptake due to increased molecular weight .
Antiviral Activity

6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives exhibit antiviral activity by inducing interferon production. However, benzannulated analogs (e.g., 13–20) show reduced efficacy due to steric hindrance . The 9-methyl substituent in the target compound may stabilize the DNA complex, but the bulky butoxybenzyl group could limit antiviral potency.

Biological Activity

6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article examines its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}

This structure features an indoloquinoxaline core with a butoxybenzyl substituent at the 6-position and a methyl group at the 9-position.

Biological Activity Overview

The biological activities of 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline have been investigated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that indoloquinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline can inhibit the proliferation of several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)4.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)3.2Modulation of p53 signaling pathway

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/L)
Staphylococcus aureus0.5
Escherichia coli1.0
Methicillin-resistant Staphylococcus aureus (MRSA)0.25

The compound exhibits superior activity compared to traditional antibiotics, indicating potential for use in treating resistant infections.

The mechanisms through which 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline exerts its biological effects include:

  • Inhibition of Topoisomerase Activity : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
  • Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress in cancer cells, triggering apoptosis.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Breast Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Resistance Study : Another study assessed the efficacy of the compound against MRSA strains, demonstrating a reduction in bacterial load comparable to that achieved by vancomycin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-butoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of 9-methyl-6H-indolo[2,3-b]quinoxaline-6-one with 2-butoxybenzylamine under acidic conditions (e.g., glacial acetic acid or HCl) in polar solvents like ethanol or methanol. Reaction optimization studies suggest yields improve at reflux temperatures (80–100°C) for 12–24 hours . Purification via recrystallization (using DMF/ethanol mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product (>85% purity) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and butoxybenzyl protons (δ 1.2–4.3 ppm). Coupling constants (e.g., J = 6–8 Hz for aliphatic chains) confirm substituent geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 430.21 (C28H27N3O) .
  • IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) confirm functional groups .

Q. What biological activities are reported for structurally similar indoloquinoxalines?

  • Methodological Answer : Analogous compounds exhibit:

  • Kinase inhibition : Binding to ATP pockets (e.g., IC50 = 0.8–2.5 μM against PI3Kα) via π-π stacking of the indoloquinoxaline core .
  • Antimicrobial activity : MIC values of 4–16 μg/mL against S. aureus and E. coli due to membrane disruption .
  • Cytotoxicity : EC50 = 12–50 μM in HeLa and MCF-7 cell lines via DNA intercalation .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from metabolic stability differences. Strategies include:

  • Metabolic profiling : Use liver microsomes to identify unstable metabolites (e.g., oxidation of the butoxy chain) .
  • Formulation optimization : Encapsulation in liposomes (size: 100–200 nm) improves bioavailability in murine models .
  • Dose-response recalibration : Adjust dosing intervals based on pharmacokinetic studies (e.g., t1/2 = 6–8 hours in rats) .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for substituent modifications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron density at the indoloquinoxaline core (e.g., ΔE = 3.2 eV predicts redox activity) .
  • Molecular docking (AutoDock Vina) : Simulate binding to kinase targets (PDB: 3L8X) with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent bulk (e.g., butoxy vs. pentoxy groups) with logP and IC50 values .

Q. How can reaction byproducts during synthesis be minimized?

  • Methodological Answer : Common byproducts (e.g., N-oxide derivatives or dimerization products) are reduced by:

  • Controlled pH : Maintain pH 4–5 with acetic acid to prevent oxidation .
  • Low-temperature catalysis : Use Pd/C (5% w/w) at 50°C for selective reduction of intermediates .
  • In-line monitoring : Employ HPLC-MS to track reaction progress and terminate at >90% conversion .

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